2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide
描述
2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide (CAS: 315702-26-2) is a structurally complex molecule with a molecular formula of C₂₄H₂₆N₆O₂S₃ and a molecular weight of 526.7 g/mol . Key features include:
- A 1,2,4-triazole core substituted with a phenyl group at position 2.
- A benzothiazole-thioether moiety at position 3.
- A morpholinoethyl side chain on the acetamide group.
The compound’s predicted density is 1.44±0.1 g/cm³, and its acid dissociation constant (pKa) is 14.03±0.46, suggesting moderate solubility in polar solvents . Its synthesis typically involves S-alkylation and N-acylation steps, as seen in analogous triazole-thioacetamide derivatives .
属性
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S3/c31-22(25-10-11-29-12-14-32-15-13-29)17-33-23-28-27-21(30(23)18-6-2-1-3-7-18)16-34-24-26-19-8-4-5-9-20(19)35-24/h1-9H,10-17H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQMQDIIKWVFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential applications in treating various diseases, particularly its anti-tubercular and anticancer properties.
Structural Overview
The compound features:
- A benzo[d]thiazole moiety known for its diverse biological activities.
- A triazole ring, which has been associated with various therapeutic effects including antifungal and anticancer activities.
- An acetamide group that may enhance solubility and bioavailability.
Antitubercular Activity
Recent studies have highlighted the promising antitubercular activity of benzothiazole derivatives. For instance, compounds similar to the one have shown significant inhibition against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values of synthesized benzothiazole derivatives range from 100 to 250 µg/mL, demonstrating moderate to good anti-tubercular efficacy .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This data indicates that modifications on the benzothiazole structure can enhance biological activity against tuberculosis .
Anticancer Activity
The triazole component of the compound has been linked to anticancer properties. Structure-activity relationship (SAR) studies suggest that variations in the triazole and thiazole rings significantly influence cytotoxicity against cancer cell lines. For example, certain thiazole derivatives have demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin .
In vitro studies have shown that compounds with specific substitutions on the phenyl ring exhibit enhanced cytotoxicity, indicating that the presence of electron-donating groups is crucial for activity .
The biological mechanisms underlying the activity of this compound may include:
- Inhibition of key enzymes : The triazole moiety can inhibit fungal and bacterial enzymes, disrupting vital cellular processes.
- Induction of apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells through interactions with Bcl-2 proteins .
- Modulation of immune response : Compounds incorporating benzothiazole structures often exhibit immunomodulatory effects, enhancing host defense mechanisms against infections like tuberculosis .
Case Studies
- Anti-Tuberculosis Study : A recent study synthesized several benzothiazole derivatives and evaluated their efficacy against Mtb. The results indicated that compounds with a similar structural framework to our compound exhibited significant inhibition at low concentrations, suggesting a potential pathway for developing new anti-TB agents .
- Anticancer Evaluation : Another investigation focused on thiazole derivatives showed promising results against human glioblastoma and melanoma cell lines. The study reported that compounds with specific structural modifications displayed selective toxicity towards cancer cells while sparing normal cells .
相似化合物的比较
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamides
- Structural Difference : Substitutes benzothiazole with a 5-bromobenzofuran group .
- Impact : Bromine’s electronegativity may improve halogen bonding with biological targets. However, benzofuran’s oxygen atom reduces sulfur-mediated interactions (e.g., disulfide bridge formation). These hybrids showed IC₅₀ values of 8–12 µM against acetylcholinesterase, comparable to the target compound’s activity .
2-[[5-(Benzothiazol-2-ylthiomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(3-hydroxypropyl)acetamide
- Structural Difference: Replaces the morpholinoethyl group with a 3-hydroxypropyl chain (CAS: 315702-27-3) .
- Impact: The hydroxypropyl group increases hydrophilicity (logP reduced by ~0.5 units) but may reduce blood-brain barrier penetration compared to morpholinoethyl’s tertiary amine .
Functional Group Analysis
Benzothiazole vs. Benzofuran/Pyrazole
Morpholinoethyl vs. Hydroxypropyl/Phenyl
- Morpholinoethyl: Enhances solubility in aqueous media (pKa ~8.5) and may interact with polar residues in enzyme active sites .
- Hydroxypropyl : Increases polarity but lacks the morpholine ring’s conformational rigidity .
Comparative Data Table
*Assumed based on structural analogs; †Predicted using ChemAxon.
Research Findings and Implications
- Bioactivity: The benzothiazole-thioether group enhances enzyme inhibition, likely due to sulfur’s role in covalent or non-covalent interactions .
- Solubility-Permeability Trade-off: The morpholinoethyl group balances solubility (logP ~2.1) and membrane permeability, outperforming hydroxypropyl analogs .
- Synthetic Efficiency : Microwave-assisted synthesis (used in benzofuran analogs ) could reduce reaction times for the target compound compared to conventional methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
